Nitidine
Overview
Description
Nitidine is a benzophenanthridine alkaloid found in species of the genus Zanthoxylum, notably in Zanthoxylum nitidum1. This compound has anti-malarial activity1.
Synthesis Analysis
A combined pathway for the synthesis of nitidine family alkaloids has been reported. In this approach, the Ni-catalyzed annulation reaction is indicated as the key step to construct the isoquinolinone core structure. The subsequent transformations lead to the target alkaloids2.Molecular Structure Analysis
Nitidine has a molecular formula of C21H18NO4+3. Its structure includes a benzodioxolo and phenanthridin-12-ium group3. The InChI and SMILES strings provide a textual representation of the molecule’s structure3.
Chemical Reactions Analysis
Nitidine has been involved in various chemical reactions. For instance, it has been used in high-performance liquid chromatography with fluorescence detection for the determination of nitidine and chelerythrine in Zanthoxylum nitidum4.Physical And Chemical Properties Analysis
Nitidine has a molecular weight of 348.4 g/mol3. More detailed physical and chemical properties are not readily available in the literature.
Scientific Research Applications
Anticancer Properties
Nitidine has demonstrated significant anticancer properties, with research underscoring its ability to inhibit cell migration and invasion, particularly in breast cancer cells. It does so by attenuating the formation of cellular protrusions and reducing the activity of MMP-9 and MMP-2, enzymes involved in cancer metastasis. Additionally, Nitidine Chloride (NC) impacts critical cellular signaling pathways by decreasing the phosphorylation of c-Src, FAK, MAPKs, and the activation of RhoA, Rac1, and AP-1 transcriptional activity. This multifaceted mechanism suggests that NC could be a novel anti-metastasis drug for breast cancer (Pan et al., 2011).
Furthermore, NC's effects extend to nasopharyngeal carcinoma cells, where it inhibits proliferation and induces apoptosis by upregulating the p53 gene, a critical tumor suppressor (Kang et al., 2014).
Anti-malarial Activity
Traditionally used in anti-malarial remedies, nitidine's anti-plasmodial potential has been validated in various studies. It demonstrates activity against both chloroquine-sensitive and resistant strains of malaria. The molecule's ability to bind with haem and inhibit β-haematin formation suggests a mechanism of action similar to chloroquine, making it a potential lead compound for anti-malarial drugs (Bouquet et al., 2012).
Anti-inflammatory Effects
Nitidine also exhibits anti-inflammatory properties, as evidenced by its effects on LPS-induced cytokine production in murine macrophages. It significantly reduces the production of TNF-α, IL-1β, and IL-6, primarily by inhibiting NF-κB and MAPK signaling pathways. This suggests a potential role in managing inflammatory diseases (Wang et al., 2012).
Bone Health and Osteoclastogenesis
Interestingly, nitidine chloride also affects bone health, particularly by inhibiting osteoclastogenesis, the process of bone resorption. It has been observed to suppress osteoclast formation and prevent bone loss induced by oestrogen deficiency in animal models, offering a potential therapeutic avenue for bone lytic diseases (Liu et al., 2016).
Role in Apoptosis and Cell Cycle Arrest
NC induces apoptosis and cell cycle arrest in various cancer cell lines, demonstrating its potential as an anticancer agent. Its mechanisms involve upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, suggesting a finely-tuned regulation of the apoptotic pathways. The synergistic effects observed with other chemotherapeutic agents like doxorubicin further enhance its potential clinical applications (Sun et al., 2014).
Interaction with DNA and RNA
Nitidine's interaction with DNA and RNA forms the basis of its potential therapeutic applications. It has been observed to bind with various forms of DNA and RNA, inducing structural changes and influencing the molecular interactions critical for cellular functions. These interactions, characterized by intercalation and binding affinity, offer insights into nitidine's mechanism of action at the molecular level (Haque et al., 2018; Haque et al., 2018).
Safety And Hazards
Nitidine is classified as a toxic solid, organic compound6. However, detailed safety and hazard information is not readily available in the literature.
Future Directions
Nitidine has shown potential in various therapeutic applications, including anticancer, neuroprotective, antimalarial, anti-HIV, analgesic, anti-inflammatory, and antifungal activities7. However, its clinical status is not defined yet. Future research could focus on applying the latest pharmaceutical technologies, synthesizing its derivatives, and conducting subsequent clinical studies7.
properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDAACVSUMUMOR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6872-57-7 (Parent) | |
Record name | Nitidine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926842 | |
Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitidine chloride | |
CAS RN |
13063-04-2 | |
Record name | Nitidine, chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13063-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitidine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitidine, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13063-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITIDINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8WQL69T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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